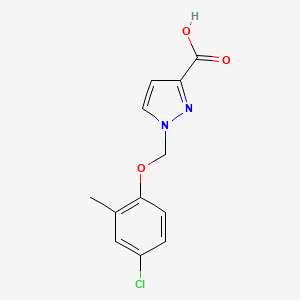

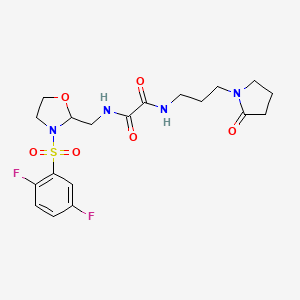

2-(ethylamino)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring a precursor with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

Crystal structure analyses reveal the geometric configurations of similar acetamides. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide exhibits a linearly extended conformation with significant interplanar angles between amide groups. These structures are stabilized by classical N-H...O hydrogen bonds and non-standard C-H...O interactions, creating distinct hydrophilic and hydrophobic areas within the crystal lattice (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives depends on their structural configuration. The introduction of various substituents can lead to compounds with differing reactivity and potential biological activities. Dimerization of certain acetamide derivatives, for example, significantly improves selectivity for specific receptors, indicating a strong relationship between molecular structure and chemical reactivity (Spadoni et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal systems, are crucial for understanding the potential applications of acetamide compounds. For example, different hydrates and co-crystals of similar compounds demonstrate varied solubility and stability profiles, which are essential for their use in pharmaceutical formulations (Karmakar & Baruah, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with acids and bases, ability to form hydrogen bonds, and susceptibility to oxidation and reduction, are pivotal for the functionalization of acetamide derivatives. These properties are influenced by the molecular structure, as seen in the formation of hydrogen bonds in the crystal structures and the reactivity towards specific chemical agents (Zhang Qun-feng, 2008).

科学的研究の応用

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : The compound was evaluated for its potential as a Protein Tyrosine Phosphatase 1B inhibitor. This study synthesized derivatives of 2-(4-methoxyphenyl) ethyl acetamide, which demonstrated inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity (Saxena et al., 2009).

Comparative Metabolism in Herbicides : A study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes used similar compounds. This research is vital for understanding the environmental and health impacts of such herbicides (Coleman et al., 2000).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : This research focused on the green synthesis of a related compound, an important intermediate for producing azo disperse dyes. The study utilized a novel Pd/C catalyst for the hydrogenation process, achieving high selectivity and good stability (Zhang, 2008).

Chemoselective Acetylation in Antimalarial Drug Synthesis : Another study investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The research explored various parameters for optimizing the reaction, contributing to the efficient production of these vital drugs (Magadum & Yadav, 2018).

Anion Coordination in Amide Derivatives : A study examined the spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination. This research is significant in the field of crystallography and molecular interactions (Kalita & Baruah, 2010).

Biodegradation of Alachlor by Bacteria : A study isolated a new bacterium capable of degrading alachlor, a herbicide structurally related to 2-(ethylamino)-N-(3-methoxyphenyl)acetamide. The research proposed a novel pathway for alachlor biodegradation, contributing to environmental bioremediation efforts (Lee & Kim, 2022).

Cytochrome P450 System in Herbicide Degradation : Research on the biodegradation of acetochlor, another related compound, involved the cytochrome P450 system. This study is significant for understanding the enzymatic pathways in the microbial degradation of herbicides (Wang et al., 2015).

Synthesis and Evaluation as Antimicrobial Agents : A study synthesized novel derivatives of 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide and evaluated their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Safety and Hazards

特性

IUPAC Name |

2-(ethylamino)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXVXHBHBSTNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)